molecular formula C10H9NO3S B13159883 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Cat. No.: B13159883
M. Wt: 223.25 g/mol
InChI Key: IMOJDYIPMOEIMZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a benzothiazolone derivative characterized by a fused benzene-thiazole ring system with a methyl substituent at the 4-position and an acetic acid moiety at the 1-position. This structure places it within a broader class of heterocyclic compounds known for diverse biological activities, including analgesic and anti-inflammatory properties . The compound’s synthesis typically involves cyclization and functionalization steps, as seen in structurally related benzothiazole derivatives .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)10(14)15-11(7)5-8(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IMOJDYIPMOEIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(SC2=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This classical route involves the nucleophilic substitution and subsequent cyclization of 2-aminothiophenol with chloroacetic acid, leading to the benzothiazole core, followed by oxidation to introduce the oxo group at position 2.

Reaction Scheme

$$
\text{2-Aminothiophenol} + \text{Chloroacetic acid} \xrightarrow{\text{Base, Heat}} \text{2-(oxo-1,3-benzothiazol-3-yl)acetic acid}
$$

Detailed Procedure

  • Reagents :

    • 2-Aminothiophenol (1 equivalent)
    • Chloroacetic acid (1 equivalent)
    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as base
    • Solvent: Water or ethanol
  • Conditions :

    • Dissolve 2-aminothiophenol in aqueous NaOH solution.
    • Add chloroacetic acid gradually with stirring.
    • Heat the mixture under reflux at 80–100°C for 4–6 hours.
    • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.
    • Filter and wash the precipitate; recrystallize from ethanol or water.

Notes

  • The cyclization occurs via nucleophilic attack of the thiol group on the chloroacetic acid, forming the benzothiazole ring.
  • Oxidation to introduce the keto group at position 2 can be achieved using mild oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Oxidative Functionalization of Benzothiazole Precursors

Method Overview

Starting from benzothiazole or its derivatives, oxidation at the 2-position can be performed to generate the oxo derivative, followed by acetic acid side-chain attachment.

Reaction Scheme

$$
\text{Benzothiazole} \xrightarrow{\text{Oxidation}} \text{2-oxo-benzothiazole} \xrightarrow{\text{Side-chain attachment}} \text{2-(oxo-1,3-benzothiazol-3-yl)acetic acid}
$$

Procedure

  • Reagents :

    • Benzothiazole or substituted benzothiazole
    • Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or m-CPBA
    • Solvent: Acetic acid, ethanol, or acetonitrile
  • Conditions :

    • Oxidize benzothiazole with H₂O₂ at 50–70°C for 2–4 hours.
    • Monitor oxidation via TLC or NMR.
    • Post-oxidation, perform side-chain attachment by reacting with chloroacetic acid derivatives under basic conditions.

Notes

  • Selective oxidation at the 2-position is critical; reaction parameters must be optimized to prevent over-oxidation.
  • The subsequent attachment of the acetic acid moiety can be achieved via nucleophilic substitution or coupling reactions.

Functionalization via Heterocyclic Coupling with Precursors

Method Overview

This approach involves constructing the benzothiazole ring with a pre-installed acetic acid side chain, often through multi-step synthesis involving condensation and cyclization reactions.

Key Steps

  • Synthesis of 2-aminothiophenol derivatives bearing the acetic acid group.
  • Cyclization under reflux with dehydrating agents or catalysts such as polyphosphoric acid (PPA).
  • Oxidative stabilization to form the oxo group at position 2.

Reaction Conditions

  • Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
  • Solvent systems such as acetic acid or ethanol facilitate cyclization.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic cyclization 2-Aminothiophenol + Chloroacetic acid Reflux in water/ethanol, pH 7–9 Simple, high yield Requires oxidation step for oxo group
Oxidative functionalization Benzothiazole + H₂O₂ or m-CPBA 50–70°C, 2–4 h Direct oxidation Selectivity challenges
Multi-step heterocyclic synthesis Various precursors Microwave or reflux, PPA Structural diversity Longer process

Notes on Purification and Characterization

  • Crystallization from ethanol or DMF-water mixtures yields high-purity compounds.
  • Spectroscopic confirmation involves IR (carbonyl stretch ~1700 cm⁻¹), NMR (characteristic aromatic and acetic acid signals), and mass spectrometry.
  • X-ray crystallography confirms the molecular structure, especially the position of the oxo group.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Fluorine-Substituted Analog

  • 2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 2090729-46-5) replaces the 4-methyl group with a fluorine atom at position 3. However, its molecular weight (227.21 g/mol) and solubility profile remain similar .

Unsubstituted Benzothiazolone

  • 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 55114-02-8) lacks the 4-methyl group, resulting in reduced steric hindrance. This may improve solubility (as inferred from its molecular weight of 209.22 g/mol) but decrease lipophilicity, affecting membrane permeability .

Methyl vs. Benzyl Substituents

  • 2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid (CAS 858486-04-1) replaces the benzothiazolone core with a thiazole ring and introduces a benzyl group.
Ester Derivatives and Prodrug Potential
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (CAS 24683-20-3) and methyl esters (e.g., CAS 6639-62-9) are prodrug forms of related acids. These esters exhibit improved bioavailability due to higher lipophilicity but require enzymatic hydrolysis (e.g., esterases) for activation. Hydrolysis rates vary with ester size; ethyl esters generally show slower conversion than methyl derivatives .
Structural Modifications Impacting Bioactivity
  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid (a benzothiazine analog) demonstrated marked analgesic activity in preclinical models, suggesting that saturation of the thiazole ring (forming thiazine) and additional sulfone groups enhance target engagement .
  • ((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid (CAS 1815599-43-9) introduces a pyrazole-thiazolidinone hybrid structure. The extended conjugation and thioxo group may improve binding to enzymes like cyclooxygenase, though synthetic complexity limits scalability .

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding
  • 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid (C₉H₇NO₃S) forms planar benzothiazolone rings (max. deviation: 0.013 Å) with intermolecular O–H···O hydrogen bonds along the [010] axis. The absence of a 4-methyl group reduces steric clashes, favoring tighter crystal packing compared to methyl-substituted analogs .
Melting Points and Solubility
  • Methyl and fluorine substituents generally elevate melting points due to increased van der Waals interactions .

Biological Activity

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a compound belonging to the benzothiazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H9NO3SC_{10}H_9NO_3S with a molecular weight of 223.25 g/mol. The compound features a benzothiazole ring with a keto group and an acetic acid moiety, enhancing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
IUPAC Name2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid
InChI KeyIMOJDYIPMOEIMZ-UHFFFAOYSA-N

Biological Activity

Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown low minimum inhibitory concentrations (MIC) against various pathogens, suggesting potent antibacterial and antifungal activities. Additionally, some derivatives have demonstrated potential anti-tubercular effects, making them candidates for further pharmacological exploration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been evaluated against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 1.52 to 6.31 μM), with selectivity ratios favoring cancer cells over normal cells .

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzyme activity or affect signal transduction pathways crucial for cell proliferation and survival .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Various synthetic routes have been reported to optimize yield and purity while allowing for modifications that can enhance biological activity .

Case Studies

Several case studies have documented the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of benzothiazole derivatives against common pathogens. The results showed that certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of related compounds in vitro. The most active derivative demonstrated a significant increase in apoptotic cells in MDA-MB-231 lines compared to controls, indicating its potential as a therapeutic agent .

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